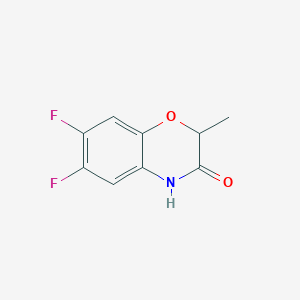![molecular formula C17H10Cl2O3S B2448041 6-cloro-2-(6-cloro-4H-benzo[d][1,3]dioxin-8-il)-4H-cromeno-4-tiona CAS No. 147723-21-5](/img/structure/B2448041.png)
6-cloro-2-(6-cloro-4H-benzo[d][1,3]dioxin-8-il)-4H-cromeno-4-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione is a complex organic compound with a unique structure that includes both chromene and dioxin moieties
Aplicaciones Científicas De Investigación
6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
Compounds with similar structures have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence the cyclo-oxygenase pathways, which are involved in the biosynthesis of prostaglandins . These pathways play a crucial role in inflammation and pain .
Result of Action
Related compounds have shown significant anti-inflammatory and analgesic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4H-chromen-4-one with 6-chloro-4H-benzo[d][1,3]dioxin-8-yl chloride under basic conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 6-chloro-2-methyl-4H-chromen-4-one
- 6-chloro-3-(hydroxymethyl)-4H-chromen-4-one
Uniqueness
6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione is unique due to its dual chromene and dioxin structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)chromene-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O3S/c18-10-1-2-14-12(4-10)16(23)6-15(22-14)13-5-11(19)3-9-7-20-8-21-17(9)13/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGDEBYBSFPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C3=CC(=S)C4=C(O3)C=CC(=C4)Cl)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)
![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447967.png)




![8-(3-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2447978.png)

![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)
